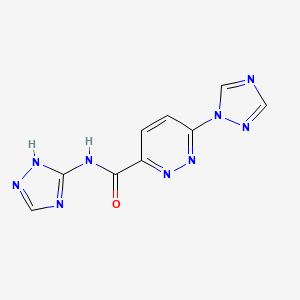![molecular formula C25H20N4O4 B3002118 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-11-5](/img/structure/B3002118.png)
7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Properties
- The compound 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is part of a broader class of pyrazoloquinoline derivatives. Nagarajan and Shah (1992) discuss the synthesis of similar pyrazolo[3,4-c]quinoline derivatives, emphasizing the unique aminoalkylation at N(3) as shown by C NMR, indicating potential structural variation and functional applications (Nagarajan & Shah, 1992).
- Coutts and El-Hawari (1977) describe the synthesis of related 1′,2′-dihydrospiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one derivatives, which could provide insights into the synthesis techniques and properties of similar compounds, including the this compound (Coutts & El-Hawari, 1977).
Chemical Reactions and Mechanisms
- Joshi et al. (2018) report on the unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines under specific reduction conditions, leading to 2-aryl quinolines. This study could provide valuable insights into the reaction mechanisms relevant to similar compounds like this compound (Joshi et al., 2018).
Potential Biological and Pharmaceutical Applications
- Tseng et al. (2018) discuss the anti-inflammatory effects of certain pyrazolo[4,3-c]quinoline derivatives. This could suggest potential medicinal or therapeutic applications for the 7,8-dimethoxy compound , especially in the context of inflammation and related biological processes (Tseng et al., 2018).
Photophysical Properties
- Padalkar and Sekar (2014) study the photophysical behaviors of compounds including 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid. Their research into the emission properties dependent on solvent polarity could offer insights into the photophysical properties of the 7,8-dimethoxy compound (Padalkar & Sekar, 2014).
Synthesis Methods and Applications
- Khumalo et al. (2019) describe a microwave-assisted protocol for synthesizing pyrazolo-[3,4-b]-quinolines, which could be applicable to the synthesis of the 7,8-dimethoxy compound. This method highlights the potential for efficient and eco-friendly synthesis techniques (Khumalo et al., 2019).
Propriétés
IUPAC Name |
7,8-dimethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-7-9-16(10-8-15)24-20-14-26-21-13-23(33-3)22(32-2)12-19(21)25(20)28(27-24)17-5-4-6-18(11-17)29(30)31/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEFQQLKMRPMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)


![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)

![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)

![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
